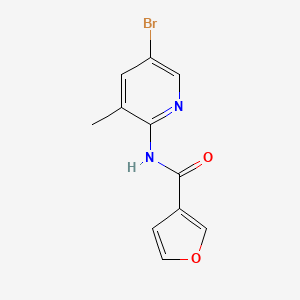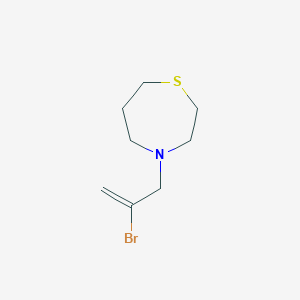![molecular formula C10H18N4S B7631101 4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)
4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane is a heterocyclic compound that has gained significant attention in scientific research. It is commonly referred to as DM-TMT or TMT, and it has been studied for its potential applications in various fields, including medicine and agriculture.
Scientific Research Applications
DM-TMT has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its antifungal, antibacterial, and anticancer properties. In agriculture, it has been studied for its potential use as a pesticide and herbicide.
Mechanism of Action
The mechanism of action of DM-TMT is not fully understood. However, it is believed to work by inhibiting the synthesis of DNA and RNA, which prevents the growth and replication of microorganisms and cancer cells.
Biochemical and Physiological Effects:
DM-TMT has been shown to have a range of biochemical and physiological effects. In studies on cancer cells, it has been found to induce cell death and inhibit tumor growth. In studies on microorganisms, it has been shown to have antimicrobial properties. However, more research is needed to fully understand the effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using DM-TMT in lab experiments is its high potency. It has been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on DM-TMT. One direction is to further investigate its potential as an anticancer agent. Another direction is to explore its potential as a pesticide and herbicide. Additionally, more research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesis Methods
The synthesis of 4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane involves the reaction of 4,5-dimethyl-1,2,4-triazole with 1,4-bis(chloromethyl)thiazepane in the presence of a base, such as sodium hydroxide. The resulting product is a white crystalline powder that can be purified through recrystallization.
properties
IUPAC Name |
4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4S/c1-9-11-12-10(13(9)2)8-14-4-3-6-15-7-5-14/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXMXZIDPGDQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)

![4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)







![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)
